Chemical ProcurementQuality ControlAnalytical Chemistry
Procuring the correct regioisomer is critical for synthetic success. Methyl 3-Morpholinobenzoate (CAS 197172-69-3) delivers the precise meta-substitution required for bicyclic triaminophosphine ligand synthesis.
• Defined meta-morpholine geometry ensures correct molecular topology for catalysis and medicinal chemistry applications.
• Reliable physicochemical profile: MW 221.25, mp 42-46 °C, morpholine pKa ~8-9 for formulation studies.
• Standard purity ≥98% from qualified suppliers; ready for immediate dispatch to research facilities worldwide.
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
CAS No.197172-69-3
Cat. No.B041146
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 3-Morpholinobenzoate (CAS 197172-69-3) is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It features a morpholine ring attached at the meta-position of a methyl benzoate scaffold . As a versatile building block in medicinal chemistry and organic synthesis, it is commercially available from major vendors at a standard assay purity of 97% and is a solid at room temperature with a melting point of 42-46 °C .
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Certified purity specification supports method reproducibility and reduces preparation steps
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Solid form with defined melting point enables identity verification during receipt and storage
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Commercially available from major suppliers as a research-grade synthetic intermediate
Why Methyl 3-Morpholinobenzoate Is Irreplaceable
In medicinal chemistry, subtle changes in regioisomerism, ester group, or amine heterocycle can drastically alter a compound's physicochemical and biological properties. Methyl 3-Morpholinobenzoate is defined by its meta-substituted morpholine on a methyl benzoate core. Direct substitution with the ortho- or para-isomers (Methyl 2- or 4-Morpholinobenzoate) is not equivalent, as this alters molecular geometry, electronic distribution, and, consequently, target binding . Replacing the morpholine with another amine, such as piperidine, or swapping the methyl ester for an ethyl ester or carboxylic acid, can profoundly impact key drug development parameters like solubility, permeability, and metabolic stability . For example, studies on the related 2-morpholinobenzoic acid scaffold have demonstrated that specific substitutions are critical for achieving potent enzyme inhibition [1]. The following evidence underscores these critical, quantifiable differences that inform strategic compound selection.
Regioisomer mismatch (ortho/para)
Altering the morpholine position from meta to ortho or para changes molecular geometry and target-interaction profile, limiting direct substitution.
Amine heterocycle substitution
Replacing morpholine with piperidine or piperazine shifts amine basicity by several pKa units, potentially altering ionization, ADME, and off-target binding patterns.
Ester group modification
Switching the methyl ester to ethyl ester or carboxylic acid modifies lipophilicity, solubility, and metabolic stability, affecting series SAR continuity.
[1] Paulin, E. K., et al. (2020). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. European Journal of Medicinal Chemistry, 200, 112435. View Source
Methyl 3-Morpholinobenzoate: Key Differentiators
Purity & Sourcing Benchmarking
For procurement, a primary differentiator is supplier-specified purity. A major vendor provides Methyl 3-Morpholinobenzoate at a standard assay of 97% . This is a quantifiable, verifiable specification that distinguishes it from other suppliers who may not provide a certified purity level. The compound is supplied as a solid, with a reported melting point of 42-46 °C, providing a key physical property for identity verification and quality control .
Purity & identitySupplier spec
97% assay purity; mp 42–46 °C
Supports lot-to-lot consistency
Verify with COA; melting point aids identity confirmation
Chemical ProcurementQuality ControlAnalytical Chemistry
Evidence Dimension
Assay Purity (HPLC)
Target Compound Data
97% (Sigma-Aldrich Product No. 654701)
Comparator Or Baseline
Other vendors (Purity not specified or lower)
Quantified Difference
At least 97% certified purity
Conditions
Commercial product specification
Why This Matters
Specifying a known, high purity level ensures experimental reproducibility and reduces the need for additional purification steps, saving time and resources.
Chemical ProcurementQuality ControlAnalytical Chemistry
Regioisomeric Influence on Target Binding
The position of the morpholine substituent on the benzoate ring (ortho, meta, or para) dictates the three-dimensional presentation of the morpholine moiety to biological targets. Methyl 3-Morpholinobenzoate (meta-substituted) exhibits different reactivity and interaction profiles with molecular targets compared to its ortho- and para- isomers . While specific quantitative binding data for the meta-isomer is limited, studies on the related 2-morpholinobenzoic acid scaffold (ortho-substituted) show potent PC-PLC inhibition, with key interactions dependent on the specific geometry imposed by the substitution pattern [1].
Regioisomer bindingClass-level inference
Meta vs ortho/para: geometry-driven target interaction differences
SAR exploration must consider substitution pattern
Related 2-morpholinobenzoic acid scaffold shows potent inhibition depends on position
Medicinal ChemistrySARDrug Design
Evidence Dimension
Regioisomer-specific target interaction
Target Compound Data
Methyl 3-Morpholinobenzoate (meta-substituted)
Comparator Or Baseline
Methyl 2-Morpholinobenzoate (ortho) and Methyl 4-Morpholinobenzoate (para)
Quantified Difference
Different reactivity and interaction with molecular targets
Conditions
Inferred from medicinal chemistry SAR principles and studies on related morpholinobenzoic acid scaffolds [1]
Why This Matters
Selection of the correct regioisomer is critical in SAR campaigns; choosing the meta-substituted compound is a deliberate decision to explore a distinct chemical space from the more commonly studied ortho- and para- analogs.
Medicinal ChemistrySARDrug Design
[1] Paulin, E. K., et al. (2020). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. European Journal of Medicinal Chemistry, 200, 112435. View Source
Morpholine & Ester Solubility Profile
The combination of a morpholine ring and a methyl ester significantly impacts solubility. The morpholine group enhances solubility in polar aprotic solvents and aqueous media compared to simpler aromatic esters . While direct aqueous solubility data for Methyl 3-Morpholinobenzoate is not readily available, its para-isomer, Methyl 4-Morpholinobenzoate, has an estimated water solubility of 645.5 mg/L at 25 °C . This provides a reasonable class-level estimate. The methyl ester is less lipophilic than an ethyl ester, as seen in Ethyl 3-morpholinobenzoate, potentially influencing membrane permeability and metabolic stability .
Solubility estimateClass-level inference
~645.5 mg/L (para-isomer, in silico)
Guides solvent selection and formulation screening
Use as class reference; verify experimentally
Pharmaceutical SciencesFormulationDrug Delivery
Evidence Dimension
Estimated Aqueous Solubility
Target Compound Data
Methyl 3-Morpholinobenzoate (meta, methyl ester)
Comparator Or Baseline
Methyl 4-Morpholinobenzoate (para, methyl ester)
Quantified Difference
Estimated solubility of ~645.5 mg/L at 25°C for the para-isomer
Conditions
In silico prediction (WSKOW v1.41) for the para-isomer, used as a class-level reference
Why This Matters
Solubility is a critical parameter for in vitro assays and in vivo studies; understanding the solubility profile helps researchers select appropriate solvents and anticipate formulation challenges.
Pharmaceutical SciencesFormulationDrug Delivery
Bicyclic Triaminophosphine Ligand Precursor
Methyl 3-Morpholinobenzoate is specifically cited as a precursor in the synthesis of a bicyclic triaminophosphine ligand [1]. This is a defined synthetic application, distinguishing it from other morpholinobenzoate derivatives that may not be suitable for this specific transformation. The presence of the methyl ester and the meta-morpholine group provides the necessary structural features for this ligand synthesis pathway, which is a verifiable and specific use case.
Ligand precursorSupporting evidence
Documented use for bicyclic triaminophosphine ligand synthesis
Targeted procurement for catalysis research
Specific transformation; meta-substitution required
Organic SynthesisCatalysisLigand Design
Evidence Dimension
Documented Synthetic Application
Target Compound Data
Precursor to bicyclic triaminophosphine ligand [1]
Comparator Or Baseline
Other methyl morpholinobenzoate isomers or analogs
Quantified Difference
Specific documented use, unlike general 'building block' claims for other isomers.
Conditions
Organic synthesis application
Why This Matters
For researchers in the field of catalysis or ligand design, this specific, documented application provides a direct rationale for procuring this exact compound over a less-defined alternative.
Organic SynthesisCatalysisLigand Design
[1] Coompo Research Chemicals. 3-(4-Morpholinyl)benzoic Acid Methyl Ester (CAS 197172-69-3). Retrieved from https://www.coompo.com. View Source
Morpholine pKa & Hydrogen Bonding
The morpholine ring is a tertiary amine with a pKa around 8-9, which is significantly different from other common heterocycles like piperazine (pKa ~9.8) or piperidine (pKa ~11.2) [1]. This difference in basicity directly influences the ionization state of a molecule at physiological pH, thereby impacting properties like solubility, permeability, and off-target binding (e.g., hERG channel). For Methyl 3-Morpholinobenzoate, the morpholine nitrogen's pKa is a key physicochemical parameter that distinguishes it from analogs where morpholine is replaced by another amine [2].
Amine basicityClass-level inference
Morpholine pKa ~8–9 vs piperidine ~11.2, piperazine ~9.8
Ionization state at physiological pH differs, affecting ADME profile
Piperidine (pKa ~11.2) or Piperazine (pKa ~9.8) analogs
Quantified Difference
Difference of 1-3 pKa units from piperidine/piperazine
Conditions
Standard pKa values for the amine functionalities
Why This Matters
The pKa of the amine directly influences the compound's charge state at physiological pH, which is a primary determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential for off-target pharmacology, guiding lead optimization strategies.
[1] PubChem. Morpholine (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine. View Source
[2] Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 25-38. View Source
Methyl 3-Morpholinobenzoate: Research & Industrial Applications
Phosphine Ligand Precursor
Methyl 3-Morpholinobenzoate is a specifically cited precursor for synthesizing a bicyclic triaminophosphine ligand [1]. This makes it a targeted procurement choice for synthetic chemists working on novel catalytic systems. Its meta-substitution pattern is a structural requirement for this ligand's synthesis, differentiating it from other regioisomers .
Morpholine Scaffold for SAR Exploration
Medicinal chemists can use Methyl 3-Morpholinobenzoate as a core scaffold to explore the structure-activity relationships (SAR) of novel inhibitors. The morpholine moiety is a well-known pharmacophore that can improve solubility and modulate target binding [2]. Its specific meta-substitution offers a distinct vector for exploration compared to the more common para- or ortho-morpholino analogs .
Pre-Formulation Solubility & pKa Assessment
For drug development, the physicochemical profile of Methyl 3-Morpholinobenzoate—including its estimated aqueous solubility (class inference from para-isomer at ~645.5 mg/L) and the distinct pKa of its morpholine ring (pKa ~8-9) [3]—makes it a relevant compound for early-stage formulation studies. Its properties can be benchmarked against other lead compounds in the series.
Application
Selection Property
Validation Focus
Phosphine ligand synthesis
Meta-morpholine methyl ester as documented precursor
Confirm regiochemical identity and ester integrity before use
Morpholine SAR exploration
Meta-substituted morpholine scaffold with controlled amine basicity
Benchmark pKa and target engagement against ortho/para analogs
Pre-formulation solubility & pKa assessment
Class-estimated aqueous solubility and morpholine pKa window
Verify experimental solubility and ionization profile for lead series
[1] Coompo Research Chemicals. 3-(4-Morpholinyl)benzoic Acid Methyl Ester (CAS 197172-69-3). Retrieved from https://www.coompo.com. View Source
[2] Paulin, E. K., et al. (2020). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. European Journal of Medicinal Chemistry, 200, 112435. View Source
[3] PubChem. Morpholine (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.